In-Depth Technical Guide: 1-(2-nitrophenyl)piperidin-2-one
In-Depth Technical Guide: 1-(2-nitrophenyl)piperidin-2-one
CAS Number: 203509-92-6
This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)piperidin-2-one, a chemical intermediate with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical Identity and Physical Properties
1-(2-nitrophenyl)piperidin-2-one is a substituted lactam derivative. Its core structure consists of a piperidin-2-one ring N-substituted with a 2-nitrophenyl group.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 203509-92-6 |
| IUPAC Name | 1-(2-nitrophenyl)piperidin-2-one |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | Predicted |
| Boiling Point | 449.4 ± 28.0 °C | Predicted |
| Density | 1.295 ± 0.06 g/cm³ | Predicted |
| pKa | -2.58 ± 0.20 | Predicted |
Synthesis and Experimental Protocols
Inferred Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a hypothetical procedure based on the synthesis of similar compounds and should be optimized for safety and yield in a laboratory setting.
Reaction:
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Piperidin-2-one is reacted with 1-fluoro-2-nitrobenzene (B31998) (or 1-chloro-2-nitrobenzene) in the presence of a strong base.
Reagents and Materials:
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Piperidin-2-one
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1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene (B146284)
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Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)
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Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
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Inert atmosphere (e.g., Nitrogen or Argon)
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Standard laboratory glassware for organic synthesis
Procedure:
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To a solution of piperidin-2-one in an anhydrous polar aprotic solvent under an inert atmosphere, add a strong base portion-wise at 0 °C.
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Stir the mixture at room temperature for a specified period to allow for the deprotonation of the lactam nitrogen.
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Add a solution of 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in the same solvent to the reaction mixture.
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Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure 1-(2-nitrophenyl)piperidin-2-one.
Workflow Diagram:
Caption: Inferred synthesis workflow for 1-(2-nitrophenyl)piperidin-2-one.
Analytical Data
Limited spectroscopic data for 1-(2-nitrophenyl)piperidin-2-one is available from commercial suppliers. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.
Table 3: Available Spectroscopic Data
| Technique | Data Availability |
| ¹H NMR | Available from some commercial suppliers |
| IR | Available from some commercial suppliers |
| Mass Spectrometry | Available from some commercial suppliers |
Applications in Drug Development
1-(2-nitrophenyl)piperidin-2-one is primarily classified as a drug intermediate. While specific applications of the 2-nitro isomer are not well-documented, its structural similarity to the 4-nitro isomer suggests its potential as a building block in the synthesis of complex pharmaceutical compounds.
The piperidinone scaffold is a common motif in medicinal chemistry, and the nitrophenyl group can be chemically modified, for instance, through reduction of the nitro group to an amine, which can then be further functionalized.
Logical Relationship as a Chemical Intermediate:
Caption: Potential role as an intermediate in pharmaceutical synthesis.
Safety and Handling
Conclusion
1-(2-nitrophenyl)piperidin-2-one (CAS: 203509-92-6) is a chemical intermediate with potential for use in the synthesis of more complex molecules in the field of drug discovery. While detailed experimental data and specific applications are currently limited in publicly accessible literature, its structural features suggest it can serve as a valuable building block for medicinal chemists. Further research is needed to fully explore its synthetic utility and potential biological relevance.
